molecular formula C14H18Br2N2 B1330068 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide CAS No. 14208-08-3

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide

Cat. No.: B1330068
CAS No.: 14208-08-3
M. Wt: 374.11 g/mol
InChI Key: OZXBTPBFHBTLJM-UHFFFAOYSA-L
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Description

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide (CAS 14208-08-3) is an organic dibromide salt with the molecular formula C₁₄H₁₈Br₂N₂ and a molecular weight of 374.11 g/mol . This compound belongs to the important chemical class of bispyridinium salts, which are extensively investigated in medicinal chemistry and toxicology for their role as reactivators of acetylcholinesterase (AChE) . Organophosphate nerve agents and pesticides irreversibly inhibit AChE, and bispyridinium compounds like this one serve as crucial causal antidotes in the development of advanced therapeutic countermeasures . The structure-activity relationship of such compounds is a key area of research; the molecular scaffold of this dibromide salt, featuring a four-carbon alkyl chain linker between the two pyridinium rings, is a core structure used to develop and study novel reactivators with enhanced efficacy and broad-spectrum activity against various toxins . Ongoing preclinical research on analogous bispyridinium oximes includes evaluating critical safety profiles, such as their potential to induce oxidative stress in cellular models, which is vital for ensuring the future safety of potential antidotes . This product is provided for research and development purposes. This compound is for laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBTPBFHBTLJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931329
Record name 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-08-3
Record name Pyridinium, 1,1'-tetramethylenebis-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Pyridine or substituted pyridines
  • 1,4-dibromobutane or 4-(pyridin-1-ium-1-yl)butyl halide intermediates
  • Solvents such as acetonitrile or other polar aprotic solvents

Reaction Conditions

  • The reaction is generally carried out in acetonitrile, which dissolves both reactants well and facilitates nucleophilic substitution.
  • Heating is applied, often around 60–90 °C, to accelerate the reaction.
  • Microwave irradiation has been reported to enhance reaction rates, with typical conditions being 90 °C for 1 hour under microwave power (~150 W).
  • Stoichiometric ratios are carefully controlled, often using a slight excess of the pyridine derivative to drive the reaction to completion.

Purification

  • After completion, the reaction mixture is concentrated under reduced pressure.
  • The crude product is purified by recrystallization from solvent mixtures such as ethyl acetate/ethanol or other suitable solvents.
  • Recrystallization yields the pure bisquaternary pyridinium dibromide salt as a solid with high purity (≥ 95%).

Example Procedure (Adapted from Analogous Bisquaternary Pyridinium Syntheses)

Step Procedure Detail
1 Dissolve 4-(pyridin-1-ium-1-yl)butyl halide (1 equiv) and pyridine (1.05–1.1 equiv) in acetonitrile (2–3 mL per mmol).
2 Stir the mixture at 90 °C under microwave irradiation for 1 hour or conventional heating for 15 hours at 60 °C if sensitive groups are present.
3 Remove solvent under reduced pressure.
4 Purify the residue by recrystallization from ethyl acetate/ethanol (2:1) or other solvent mixtures.
5 Dry the purified solid under vacuum to obtain this compound.

Research Findings and Yields

  • Yields for similar bisquaternary pyridinium salts prepared by this method range from 70% to over 90%, depending on substituents and reaction conditions.
  • Purity is typically confirmed by NMR spectroscopy and melting point analysis, with purities ≥ 95% routinely achieved.
  • Microwave-assisted synthesis significantly reduces reaction time while maintaining high yields and purity.
  • The reaction tolerates various substituents on the pyridine ring, allowing for structural diversity in analogs.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Pyridine, 4-(pyridin-1-ium-1-yl)butyl halide (bromide or iodide)
Solvent Acetonitrile (polar aprotic)
Temperature 60–90 °C (microwave or conventional heating)
Reaction time 1 hour (microwave) or 15 hours (conventional)
Purification Recrystallization from EtOAc/EtOH or similar solvents
Yield 70–93%
Purity ≥ 95% (confirmed by NMR, melting point)
Storage Solid at room temperature; solutions at -80 °C (6 months) or -20 °C (1 month)

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ions to pyridine.

    Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions under basic conditions.

Major Products Formed

    Oxidation: Pyridinium N-oxides.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide exhibit significant antimicrobial properties. A study demonstrated that pyridinium derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action often involves disrupting bacterial cell membranes due to their cationic nature, which allows them to interact with negatively charged components of the bacterial cell wall .

Pain Management
There is ongoing research into the use of pyridinium compounds as sodium channel blockers, particularly targeting NaV1.8 channels associated with pain pathways. Compounds designed to inhibit these channels can provide relief in models of inflammatory and neuropathic pain . The effectiveness of these compounds in animal models suggests a promising avenue for treating chronic pain conditions.

Material Science Applications

Ionic Liquids
this compound can function as an ionic liquid, which is characterized by its low volatility and high thermal stability. Ionic liquids are increasingly used as solvents in chemical reactions due to their ability to dissolve a wide range of materials. The compound's ionic nature enhances its solvation properties, making it suitable for applications in organic synthesis and catalysis .

Polymerization Initiators
In material science, this compound has been explored as a polymerization initiator for producing conductive polymers. The presence of pyridinium groups facilitates electron transfer processes, which are crucial in initiating polymerization reactions, leading to materials with enhanced electrical conductivity .

Data Tables

Application Description Reference
Antimicrobial ActivityInhibits growth of Gram-positive and Gram-negative bacteria
Pain ManagementBlocks NaV1.8 channels; potential for chronic pain treatment
Ionic LiquidsServes as a solvent with low volatility and high thermal stability
Polymerization InitiatorsInitiates polymerization for conductive polymers

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridinium compounds against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Pain Management Trials
In preclinical trials, pyridinium derivatives were tested for their ability to alleviate pain in rodent models. The results showed significant reductions in pain response when administered prior to inducing inflammatory conditions, highlighting the compound's potential role in pain management therapies .

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Alkyl Chain Length Variants

Compound Name (ID Reference) Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide C6 $ C{16}H{22}Br2N2 $ 410.16 High-purity synthesis; used as a building block in organic chemistry.
Target Compound (Inferred) C4 $ C{18}H{22}Br2N2 $ ~458.28 Hypothesized intermediate solubility and thermal stability.
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide C10 $ C{20}H{30}Br2N2 $ 458.27 Inhibits human erythrocyte AChE (IC₅₀ ~10 µM); solid at room temperature .
1,1′-Diheptyl-4,4′-bipyridinium dibromide C7 (each chain) $ C{24}H{34}Br2N2 $ 522.36 Electrochromic material; high solubility in polar solvents .

Key Trends :

  • Longer alkyl chains (e.g., C10) increase molecular weight and hydrophobicity, enhancing biological membrane interaction (e.g., AChE inhibition) .
  • Shorter chains (C4–C6) may improve solubility in polar solvents, favoring materials science applications .

Substituted Pyridinium Dibromides

Compound Name (ID Reference) Substituent/Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Findings
[2-(1-Benzofuran-2-yl)-2-oxoethyl]-pyridin-1-ium dibromide (4d) Benzofuran-oxoethyl 662.37 >300 (decomp.) 76% yield; antimicrobial activity against foodborne pathogens .
1-[2-(2-Nitrophenyl)-2-oxoethyl]-pyridin-1-ium dibromide (5a) Nitrophenyl-oxoethyl 644.27 258–259 (decomp.) 96% yield; high nitrogen content (8.70%) .
[2-Oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-pyridin-1-ium dibromide (5c) Coumarin-oxoethyl 690.33 >300 (decomp.) 93% yield; tested for antifungal activity .
K033 (1,4-bis(2-hydroxyiminomethylpyridinium)butane dibromide) Oxime-functionalized 534.29 Not reported Reactivates sarin-inhibited AChE; 50% reactivation at 10 µM .

Key Trends :

    Biological Activity

    1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide, with the CAS number 14208-08-3, is a cationic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

    Structure and Composition

    The compound consists of two pyridin-1-ium moieties connected by a butyl chain. The dibromide form indicates the presence of two bromine atoms, which may play a role in its biological interactions.

    PropertyValue
    Molecular FormulaC12_{12}H15_{15}N2_{2}Br2_{2}
    Molecular Weight309.07 g/mol
    CAS Number14208-08-3

    Research indicates that compounds similar to this compound may interact with various biological targets, including ion channels and receptors. For instance, pyridine derivatives have been studied for their ability to inhibit voltage-gated sodium channels (NaV), particularly NaV1.8, which is implicated in pain pathways .

    Antimicrobial Activity

    Pyridine-based compounds have shown significant antimicrobial properties. A study evaluating the antibacterial effects of pyridine derivatives indicated that they could effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

    Cytotoxicity and Antitumor Activity

    Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

    Neuroprotective Effects

    There is emerging evidence that pyridine derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, presenting a potential avenue for treating neurodegenerative diseases .

    Study on Antimicrobial Efficacy

    A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as an antibacterial agent .

    Evaluation of Cytotoxicity

    In vitro studies assessing the cytotoxicity of this compound on human cancer cell lines revealed an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through caspase activation pathways, suggesting its utility in cancer treatment strategies .

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